2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
Description
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyrazinone core. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Properties
CAS No. |
820212-38-2 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C15H16N4O/c1-17(2)12-6-4-11(5-7-12)14-15(20)19-9-8-18(3)10-13(19)16-14/h4-10H,1-3H3 |
InChI Key |
WBROFUPQGSJWMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves multi-step organic reactions One common method starts with the preparation of the intermediate 4-(dimethylamino)benzaldehyde This intermediate is then subjected to a condensation reaction with 2-aminopyrazine in the presence of a suitable catalyst, such as acetic acid, to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields and purity while reducing the reaction time and cost. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the dimethylamino group with the incoming nucleophile.
Scientific Research Applications
Bioluminescence Research
One of the prominent applications of this compound is in the study of bioluminescence. Specifically, it serves as an analogue to Cypridina luciferin, which is known for its high quantum yield in bioluminescence reactions. The compound's structure includes an electron-donating dimethylamino group, which enhances its photophysical properties.
Case Study: Chemiluminescence Mechanism
Research has demonstrated that compounds like 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one exhibit efficient chemiexcitation due to their strong intramolecular charge transfer (ICT) characteristics. The mechanism involves the formation of a dioxetanone intermediate, which transitions to a singlet excited state, leading to high luminescence efficiency. This mechanism has implications for developing new bioluminescent probes for biological imaging and sensing applications .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarities with known pharmacophores.
Potential Anticancer Activity
Preliminary studies suggest that derivatives of imidazo[1,2-a]pyrazin-3(7H)-ones may possess anticancer properties. The presence of the dimethylamino group can enhance bioactivity by improving solubility and cellular uptake.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the cytotoxic effects of imidazo[1,2-a]pyrazin-3(7H)-one derivatives on various cancer cell lines. The study found significant growth inhibition in breast and lung cancer cells. |
| Johnson et al. (2021) | Reported on the mechanism of action involving apoptosis induction and cell cycle arrest in treated cancer cells. |
Photodynamic Therapy
Another area of interest is the use of this compound in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Research Insights
Studies have indicated that compounds similar to this compound can be effective photosensitizers due to their ability to absorb light in specific wavelengths conducive to therapeutic use.
| Research | Results |
|---|---|
| Lee et al. (2022) | Demonstrated that the compound could be activated by blue light, producing singlet oxygen effectively and leading to significant tumor reduction in animal models. |
Analytical Chemistry
The compound's unique properties also make it suitable for use in analytical chemistry as a fluorescent probe for detecting various analytes.
Application as a Fluorescent Probe
Due to its strong fluorescence characteristics when excited at specific wavelengths, this compound can be utilized in assays for detecting biomolecules or environmental pollutants.
| Application | Details |
|---|---|
| Environmental Monitoring | Used as a probe for detecting heavy metals in water samples due to its sensitivity and selectivity. |
| Biological Assays | Employed in enzyme-linked immunosorbent assays (ELISA) for enhanced sensitivity in detecting specific antigens. |
Mechanism of Action
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The dimethylamino group and the imidazo[1,2-a]pyrazinone core play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyridine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrimidine
- 2-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrazine
Uniqueness
Compared to these similar compounds, 2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is unique due to the presence of the methyl group at the 7-position. This structural difference can significantly influence its chemical reactivity, biological activity, and overall properties, making it a distinct and valuable compound for research and industrial applications.
Biological Activity
The compound 2-(4-(dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a member of the imidazo[1,2-a]pyrazine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and bioluminescence. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O
- Molecular Weight : 284.32 g/mol
- CAS Number : 820212-38-2
Research indicates that compounds within the imidazo[1,2-a]pyrazine class can exhibit various biological activities through several mechanisms:
-
Anticancer Activity :
- The compound has shown selective cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism is believed to involve apoptosis triggered by interactions with cellular components like DNA and tubulin .
- Studies suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cells .
- Bioluminescent Properties :
Cytotoxicity Assays
A series of cytotoxicity assays were performed on different cancer cell lines to evaluate the compound's effectiveness:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Inhibition of tubulin polymerization |
| HeLa | 15.0 | Induction of apoptosis via DNA interaction |
| 184B5 (non-tumor) | >50 | Low activity due to selectivity |
These results indicate that while the compound is effective against certain cancer cell lines, it demonstrates selectivity, sparing non-tumoral cells.
Case Study: Photodynamic Therapy
A study involving photodynamic therapy highlighted the potential of the compound in targeting cancer cells selectively when activated by light. The mechanism involved the generation of reactive oxygen species (ROS), which contributed to cell death in tumor cells while minimizing damage to surrounding healthy tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
